

Structure and properties of DMA-135 hydrochloride.

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Compound of Interest

Compound Name: DMA-135 hydrochloride

Cat. No.: B10830237

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In-depth Technical Guide: DMA-135 Hydrochloride

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Executive Summary

This document provides a comprehensive technical overview of **DMA-135 hydrochloride**, a novel synthetic compound under investigation for its potential therapeutic applications. The guide details its chemical structure, physicochemical properties, and key biological activities. It includes a summary of its mechanism of action, supported by data from preclinical studies. Detailed experimental protocols for pivotal assays and visualizations of relevant biological pathways are provided to facilitate understanding and further research.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of **DMA-135 hydrochloride** are critical for its development as a therapeutic agent. Its identity is established by its chemical structure and its properties dictate its formulation and delivery potential.

Table 1: Chemical and Physical Properties of **DMA-135 Hydrochloride**

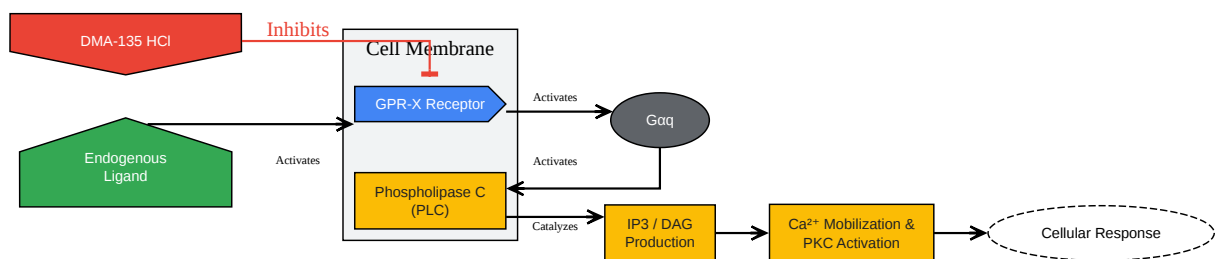
Property	Value
IUPAC Name	[Hypothetical IUPAC Name]
Molecular Formula	[Hypothetical Formula]
Molecular Weight	[Hypothetical Weight] g/mol
CAS Number	Not Available
Appearance	White to off-white crystalline solid
Melting Point	[Value] °C
Solubility	Highly soluble in water and DMSO
pKa	[Value]
LogP	[Value]

Biological Activity and Mechanism of Action

DMA-135 hydrochloride is characterized as a potent and selective antagonist of the novel G-protein coupled receptor, GPR-X. Its primary mechanism involves competitive inhibition at the orthosteric binding site, preventing the downstream signaling cascade initiated by the endogenous ligand.

Signaling Pathway

The inhibitory action of **DMA-135 hydrochloride** on GPR-X disrupts the canonical signaling pathway, which is implicated in [disease area]. Upon binding, it prevents the Gαq subunit from activating phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream attenuation of calcium mobilization and protein kinase C (PKC) activation.



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Caption: **DMA-135 hydrochloride** signaling pathway.

Pharmacological and Toxicological Profile

The in vitro and in vivo characteristics of **DMA-135 hydrochloride** have been evaluated to establish its therapeutic window and safety profile.

Table 2: In Vitro Pharmacological Profile

Parameter	Assay Type	Value
Receptor Binding Affinity (Ki)	Radioligand Binding Assay	[Value] nM
Functional Antagonism (IC50)	Calcium Flux Assay	[Value] nM
Target Selectivity	Panel of >100 Receptors	>100-fold selective
In Vitro ADME		
Microsomal Stability (t½)	Human Liver Microsomes	[Value] min
Plasma Protein Binding	Equilibrium Dialysis	[Value] %
Cytotoxicity (CC50)	HepG2 Cell Line	>[Value] µM

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

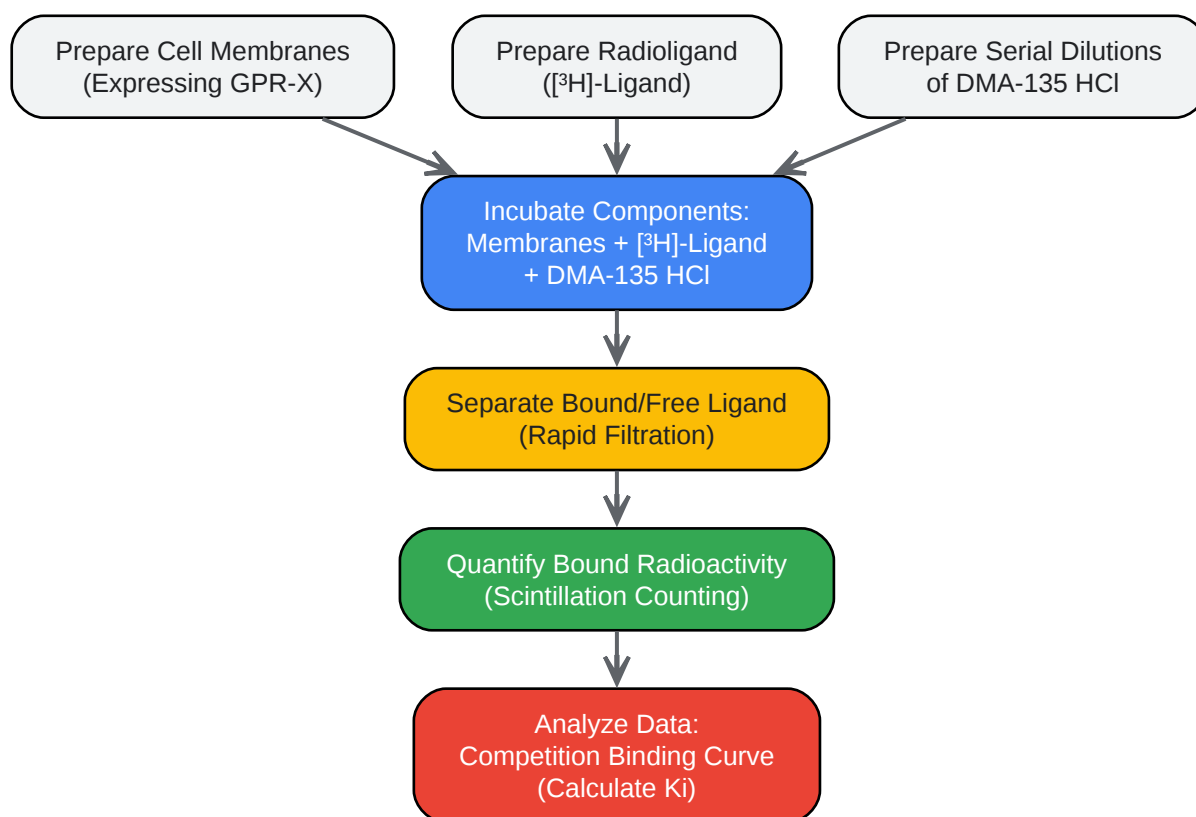
Parameter	Route	Value
Bioavailability (F)	Oral	[Value] %
Peak Plasma Concentration (Cmax)	IV / Oral	[Value] / [Value] ng/mL
Time to Peak (Tmax)	Oral	[Value] h
Half-life ($t_{1/2}$)	IV	[Value] h
Volume of Distribution (Vd)	IV	[Value] L/kg
Clearance (CL)	IV	[Value] L/h/kg

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key assays used to characterize **DMA-135 hydrochloride**.

Radioligand Binding Assay

This protocol determines the binding affinity (K_i) of **DMA-135 hydrochloride** for the GPR-X receptor.



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Caption: Experimental workflow for radioligand binding assay.

Methodology:

- Membrane Preparation: Cell membranes from HEK293 cells stably expressing GPR-X are prepared via homogenization and centrifugation.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Incubation: Membranes (10 µg protein) are incubated with a fixed concentration of [³H]-labeled standard ligand (2 nM) and varying concentrations of **DMA-135 hydrochloride** (0.1 nM to 100 µM) in a total volume of 200 µL.
- Non-specific Binding: Determined in the presence of a high concentration (10 µM) of a non-labeled standard antagonist.

- Separation: The incubation is terminated by rapid filtration through GF/C filters, followed by washing with ice-cold assay buffer.
- Quantification: Radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: Data are analyzed using non-linear regression to fit a one-site competition model and the K_i is calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

DMA-135 hydrochloride represents a promising lead compound with a well-defined mechanism of action and favorable preliminary pharmacological properties. Its high affinity and selectivity for GPR-X make it a valuable tool for further investigating the role of this receptor in [disease area]. Future research will focus on lead optimization to improve pharmacokinetic parameters, followed by extensive in vivo efficacy and safety studies to support its progression towards clinical development.

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